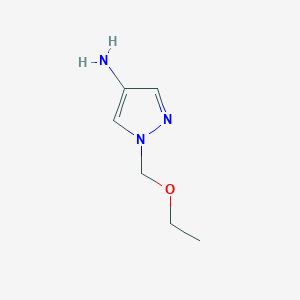![molecular formula C14H15NO B6267405 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 1545412-89-2](/img/no-structure.png)
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile (6-MPCN) is a synthetic compound with a wide range of applications in scientific research and lab experiments. It is a cyclic molecule composed of two rings, one of which is a spiro ring. 6-MPCN has been studied for its potential use in treating various diseases, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This makes it a potential therapeutic agent for the treatment of Alzheimer's disease. 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from damage.
Mécanisme D'action
The mechanism of action of 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is not fully understood, but it is believed to involve inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, which is an important neurotransmitter involved in the regulation of various physiological processes. By inhibiting the enzyme, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile is thought to increase the levels of acetylcholine in the body, which can have a variety of beneficial effects.
Biochemical and Physiological Effects
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models, as well as neuroprotective effects. It has also been shown to increase the levels of acetylcholine in the body, which can have a variety of beneficial effects, such as improved memory and cognitive function. In addition, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several advantages and limitations for use in lab experiments. One advantage is that it can be synthesized relatively easily, using a variety of catalysts. In addition, it has a wide range of potential applications in scientific research, making it a useful compound for various experiments. However, 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile also has some limitations, such as its potential toxicity. It has been shown to be toxic to some cell lines in vitro, so it should be used with caution in experiments.
Orientations Futures
There are a variety of potential future directions for 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile research. One potential direction is to further study its potential therapeutic applications, such as its potential use in the treatment of Alzheimer's disease and other neurological disorders. In addition, further studies could be conducted to investigate its potential use as an anti-inflammatory agent and its potential anti-cancer effects. Finally, further studies could be conducted to investigate its potential toxicity and to develop methods to reduce its toxicity.
Méthodes De Synthèse
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can be synthesized using a variety of methods, including a reaction between 4-methylphenol and 2-oxaspiro[3.3]hept-6-ene-6-carbonitrile. This reaction involves the condensation of the two molecules to form a cyclic compound. This can be done using a variety of catalysts, such as palladium (II) chloride, nickel (II) chloride, or sodium borohydride. The reaction can be carried out at room temperature or under mild conditions, making it a suitable method for the synthesis of 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves the reaction of 4-methylbenzaldehyde with malononitrile to form 4-methyl-3-cyano-5-phenyl-2-pyrazoline. This intermediate is then reacted with cyclohexanone in the presence of piperidine to form 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile.", "Starting Materials": [ "4-methylbenzaldehyde", "malononitrile", "cyclohexanone", "piperidine" ], "Reaction": [ "Step 1: React 4-methylbenzaldehyde with malononitrile in ethanol to form 4-methyl-3-cyano-5-phenyl-2-pyrazoline.", "Step 2: React 4-methyl-3-cyano-5-phenyl-2-pyrazoline with cyclohexanone in the presence of piperidine to form 6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile." ] } | |
Numéro CAS |
1545412-89-2 |
Nom du produit |
6-(4-methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)